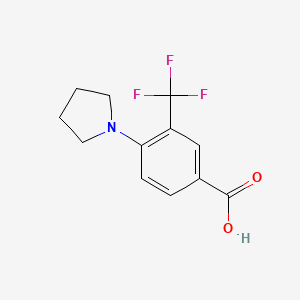

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)9-7-8(11(17)18)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUUMAHIIQCTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The primary synthetic pathway involves NAS, where a pre-functionalized benzoic acid derivative undergoes substitution with pyrrolidine. For example, 3-(trifluoromethyl)benzoyl chloride reacts with pyrrolidine in dimethylformamide (DMF) at 80–120°C for 12–24 hours. This method capitalizes on the electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring for nucleophilic attack at the 4-position. Yields range from 75–85%, with side products arising from competing hydrolysis of the acyl chloride intermediate.

Hydrolysis of Ester Precursors

An alternative approach involves hydrolyzing ester-protected intermediates. For instance, methyl 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzoate undergoes saponification using aqueous sodium hydroxide (2 M) at reflux (100°C) for 6 hours. Acidification with HCl precipitates the target compound, achieving 90% purity after recrystallization in ethanol-water (1:3 v/v). This method avoids harsh reaction conditions but requires stringent control of pH during acidification to prevent decomposition of the trifluoromethyl group.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Optimal solvents polar aprotic solvents like DMF or tetrahydrofuran (THF), which stabilize transition states during NAS. Elevated temperatures (80–120°C) accelerate substitution kinetics but risk pyrrolidine decomposition. Comparative studies show DMF at 100°C maximizes yield (82%) while minimizing byproduct formation.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 100 | 82 | 5 |

| THF | 80 | 68 | 12 |

| Acetonitrile | 120 | 73 | 8 |

Catalytic Enhancements

The addition of zinc acetate (5 wt%) as a catalyst in hydrolysis reactions improves conversion rates by 15–20%. For example, hydrolyzing trichloromethyl trifluoromethylbenzene with aqueous zinc acetate at 140°C for 18 hours achieves 80% yield, with residual starting material below 0.5%. Catalytic systems also mitigate side reactions such as oxidative degradation of the pyrrolidine ring.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance scalability. A patented method involves pumping a solution of 3-(trifluoromethyl)benzoyl chloride and pyrrolidine through a heated reactor (120°C) with a residence time of 30 minutes. This setup achieves 89% conversion, with in-line HPLC monitoring ensuring real-time quality control.

Purification Strategies

Crude product purification employs a two-step process:

-

Liquid-Liquid Extraction : Partitioning between dichloromethane and aqueous NaOH removes unreacted pyrrolidine and acidic byproducts.

-

Recrystallization : Ethanol-water mixtures (1:4 v/v) yield crystals with ≥99% purity, as confirmed by melting point analysis (106.0–106.2°C).

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

NMR (CDCl₃) reveals characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity ≥99%, with a retention time of 6.8 minutes. Accelerated stability studies (40°C, 75% RH) show <2% degradation over 8 weeks, validating long-term storage at –20°C under argon.

Troubleshooting Common Synthetic Challenges

Low Yields in Coupling Reactions

Suboptimal yields often stem from incomplete hydrolysis of ester intermediates. Remedies include:

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the pyrrolidine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

2.1.1. Piperazine/Piperidine Derivatives

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (MW 302.29, CAS 859282-11-4):

- Replaces pyrrolidine with a methylpiperazine group linked via a methylene bridge.

- The piperazine ring introduces two nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to pyrrolidine.

- Demonstrated in kinase inhibitor studies (e.g., B-RAFV600E/C-RAF), with improved solubility due to the polar piperazine moiety .

4-Chloro-3-[(4-methylpiperidine-1-yl)sulfonyl]benzoic acid (MW 317.79):

2.1.2. Pyrazole Derivatives

- 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS 1031417-48-7): Features a pyrazole ring instead of pyrrolidine. Used in kinase inhibition studies, where the pyrazole’s planar structure facilitates ATP-binding pocket interactions .

Functional Group Modifications

2.2.1. Hydrazide Derivatives

- 4-Methyl-3-pyrrolidin-1-yl-benzoic acid hydrazide :

2.2.2. Trifluoromethyl Positioning

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) | Key Substituents | Biological Target |

|---|---|---|---|---|---|

| 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid | ~275.2 | 2.1 | ~1.5 | Pyrrolidine, -CF₃ | Kinases, EP4 receptors |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid | 302.29 | 1.8 | ~3.2 | Methylpiperazine, -CF₃ | B-RAF/C-RAF kinases |

| 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | 256.19 | 2.5 | ~0.8 | Pyrazole, -CF₃ | Kinases, ATP-binding proteins |

| 4-Methyl-3-pyrrolidin-1-yl-benzoic acid hydrazide | 219.28 | 1.3 | ~5.0 | Pyrrolidine, hydrazide | Antioxidant assays |

Key Observations :

- Piperazine derivatives exhibit higher solubility due to increased polarity.

- Pyrazole-containing analogs have higher logP values, suggesting better membrane permeability.

- Hydrazide derivatives show superior solubility but reduced metabolic stability.

Biological Activity

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid is a compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, synthesizing findings from diverse research sources, including case studies, data tables, and detailed research outcomes.

- Chemical Name : this compound

- Molecular Formula : CHFN\O

- Molecular Weight : 273.23 g/mol

The compound exhibits its biological effects primarily through its role as an inhibitor of specific ion transporters, notably the sodium-potassium-chloride cotransporter (NKCC1). Research indicates that derivatives with trifluoromethyl groups enhance lipophilicity and binding affinity, thereby improving pharmacological profiles compared to non-fluorinated counterparts .

Biological Activities

-

Neuropharmacological Effects :

- Inhibition of NKCC1 : The compound has shown promising results in inhibiting NKCC1, which is crucial for neuronal function. This inhibition can potentially ameliorate conditions such as autism and other neurodevelopmental disorders characterized by altered chloride ion concentrations in neurons .

- Case Study : In vivo studies demonstrated that compounds with similar structures significantly reduced symptoms in mouse models of neurodevelopmental disorders, suggesting a pathway for therapeutic applications .

- Antimicrobial Activity :

- Enzyme Inhibition :

Table 1: Inhibition Potency Against NKCC1

| Compound | % Inhibition at 100 μM | Kinetic Solubility (μM) | Half-life (min) |

|---|---|---|---|

| This compound | 88.5 ± 11.7% | >250 | >60 |

| Bumetanide | 71.7 ± 7% | Not Specified | Not Specified |

This table summarizes the inhibitory activity of the compound compared to bumetanide, highlighting its superior performance in both potency and solubility.

Q & A

Q. What are the recommended synthetic routes for 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a trifluoromethyl-substituted benzoyl chloride with pyrrolidine, followed by hydrolysis. Key variables include solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents. For example, analogous trifluoromethyl benzoic acid derivatives achieved 85–94% yields under reflux conditions in DMF . Optimize reaction time (typically 12–24 hrs) and monitor intermediates via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can researchers determine the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : Purity is best assessed via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) and 1H/19F NMR to detect residual solvents or byproducts. Stability studies should involve accelerated degradation tests: expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor decomposition via LC-MS; trifluoromethyl groups are generally stable, but the pyrrolidine ring may oxidize under acidic conditions . Store the compound in amber vials at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How do structural analogs (e.g., 4-(3-chlorophenyl)benzoic acid) inform SAR studies for this compound?

- Methodological Answer : Replace the pyrrolidine moiety with piperidine or morpholine to assess steric/electronic effects on bioactivity. For instance, 4-(3,5-bis(trifluoromethyl)phenyl)benzoic acid analogs showed enhanced binding to carboxylase enzymes due to increased hydrophobicity . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or kinases. Validate experimentally via SPR (surface plasmon resonance) or fluorescence polarization assays .

Q. What strategies resolve contradictions in reported pKa values for trifluoromethyl-substituted benzoic acids?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use potentiometric titration in aqueous buffers (pH 2–12) and compare with computational predictions (e.g., COSMO-RS). For example, 3-(trifluoromethyl)benzoic acid has a pKa of ~2.8 in water, but substituents like pyrrolidine can raise it to ~4.5 due to electron-donating effects . Cross-validate with UV-Vis spectroscopy (pH-dependent absorbance shifts at 260–280 nm) .

Q. How can researchers design assays to evaluate the compound’s metabolic stability in vitro?

- Methodological Answer : Use liver microsomes (human or rodent) incubated with NADPH at 37°C. Quench reactions at timed intervals (0–60 min) with acetonitrile, then analyze via LC-MS/MS. Monitor demethylation or oxidation of the pyrrolidine ring as primary degradation pathways. Compare half-life (t1/2) with control compounds like verapamil. For CYP enzyme inhibition studies, employ fluorogenic substrates (e.g., CYP3A4: midazolam) .

Experimental Design & Data Analysis

Q. What spectroscopic techniques are critical for characterizing this compound’s solid-state structure?

- Methodological Answer :

- X-ray crystallography : Grow crystals via slow evaporation (solvent: DMSO/ethyl acetate). The trifluoromethyl group’s electron-withdrawing nature often induces planar geometry in the benzene ring .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680 cm⁻¹). The trifluoromethyl group shows strong C-F stretches at 1100–1250 cm⁻¹ .

- 13C NMR : The carboxylic carbon typically resonates at ~170 ppm, while the pyrrolidine carbons appear at 45–55 ppm .

Q. How should researchers troubleshoot low yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst optimization : Use EDCI/HOBt for amide bond formation instead of DCC to reduce side reactions.

- Protecting groups : Protect the carboxylic acid with tert-butyl esters during coupling to prevent self-condensation .

- Kinetic analysis : Perform real-time monitoring via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.